Cas no 696598-88-6 ((2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol)

(2S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a 3,5-dimethoxyphenyl substituent. Its stereospecific (S)-configuration makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceutical intermediates and ligand design. The presence of both amino and hydroxyl functional groups enhances its utility in forming chelating complexes or serving as a precursor for heterocyclic compounds. The dimethoxy groups contribute to electronic modulation, influencing reactivity in catalytic applications. This compound is characterized by high purity and stability, ensuring reproducibility in research and industrial processes. Its structural features make it suitable for exploring structure-activity relationships in medicinal chemistry or as a chiral auxiliary in enantioselective transformations.
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol structure
696598-88-6 structure
Product Name:(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
CAS No:696598-88-6
MF:C10H15NO3
MW:197.231003046036
MDL:MFCD09253696
CID:500839
PubChem ID:10104165
Update Time:2025-11-01

(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, b-amino-3,5-dimethoxy-, (bS)-
    • Benzeneethanol, beta-amino-3,5-dimethoxy-, (betaS)- (9CI)
    • (2S)-2-AMINO-2-(3,5-DIMETHOXYPHENYL)ETHAN-1-OL
    • (S)-2-AMINO-2-(3,5-DIMETHOXYPHENYL)ETHAN-1-OL
    • (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
    • CS-0197376
    • AKOS006332329
    • EN300-1866735
    • (2S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
    • 696598-88-6
    • Y12060
    • BS-51015
    • AKOS015928666
    • DB-222789
    • (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
    • MDL: MFCD09253696
    • Inchi: 1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1
    • InChI Key: XWXNGXAJTYOQRJ-SNVBAGLBSA-N
    • SMILES: OC[C@H](C1C=C(C=C(C=1)OC)OC)N

Computed Properties

  • Exact Mass: 197.10519334g/mol
  • Monoisotopic Mass: 197.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 64.7Ų

(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol Pricemore >>

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(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:696598-88-6)(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
Order Number:A931714
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:06
Price ($):208.0/310.0/776.0
Email:sales@amadischem.com

Additional information on (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol

Introduction to (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol (CAS No. 696598-88-6)

(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol (CAS No. 696598-88-6) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and biological properties. This compound is a member of the amino alcohol class and features a 3,5-dimethoxyphenyl substituent, which imparts specific pharmacological activities and selectivity.

The 3,5-dimethoxyphenyl group is known for its ability to modulate various biological pathways, including those involved in neurotransmission and receptor binding. The presence of this group in (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol enhances its potential as a lead compound for the development of novel therapeutic agents. Recent studies have highlighted its role in the treatment of neurological disorders, particularly those involving serotonin and dopamine signaling.

One of the key features of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is its chirality. The (S) configuration at the chiral center is crucial for its biological activity, as enantiomers can exhibit significantly different pharmacological profiles. This property makes it an ideal candidate for enantioselective synthesis and drug development, where the specific enantiomer can be optimized for efficacy and safety.

In terms of chemical synthesis, (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol can be prepared through various methods, including asymmetric synthesis and chiral resolution techniques. These methods ensure that the desired enantiomer is obtained with high purity and yield. The synthetic routes often involve the use of chiral catalysts or auxiliaries to control the stereochemistry at the critical carbon center.

Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol. For example, a study published in the Journal of Organic Chemistry described a novel asymmetric catalytic method that achieved high enantioselectivity and yield. This method not only simplifies the synthetic process but also reduces the environmental impact by minimizing waste and energy consumption.

The biological activity of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol has been extensively studied in various preclinical models. In vitro assays have shown that this compound exhibits potent activity against a range of targets, including serotonin receptors (5-HT receptors) and dopamine receptors (D1 and D2 receptors). These findings suggest that it could be a valuable lead compound for developing treatments for conditions such as depression, anxiety, and Parkinson's disease.

Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol in human subjects. Early results from phase I trials have indicated that it is well-tolerated with a favorable safety profile. Further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in different patient populations.

One of the challenges in developing (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol as a therapeutic agent is optimizing its bioavailability and metabolic stability. Researchers are exploring various prodrug strategies to enhance these properties without compromising its biological activity. For instance, esterification or amide formation can improve solubility and stability while maintaining the desired pharmacological effects.

In addition to its potential as a therapeutic agent, (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan--1--ol has also been investigated for its use as a chemical probe in academic research. Its ability to selectively bind to specific receptors makes it a valuable tool for studying receptor function and signaling pathways. This application has broad implications for understanding disease mechanisms and identifying new drug targets.

Overall, (2S)-2-amino--(3--,--5-dimethoxyphenyl--)--ethan--1--ol represents a promising compound with significant potential in both pharmaceutical development and academic research. Its unique structural features and biological activities make it an attractive candidate for further investigation and optimization. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of novel therapies for a variety of diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:696598-88-6)(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
A931714
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):208.0/310.0/776.0
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